FR-171113
Description
Overview of Protease-Activated Receptors (PARs) in Biological Systems
PARs are widely expressed across various tissues and cell types, including platelets, endothelial cells, fibroblasts, immune cells, neurons, and cells lining the gastrointestinal tract. researchgate.netwikipedia.org Their activation by specific proteases triggers a cascade of intracellular signaling events mediated through their coupling to G proteins (Gq, Gi, and G12/13), leading to diverse cellular responses. nih.govwikipedia.org
PAR Family Members and Their Proteolytic Activation Mechanisms
There are four known mammalian PAR family members: PAR1, PAR2, PAR3, and PAR4. nih.govwikipedia.org Each PAR is encoded by a distinct gene and exhibits varying protease specificities, expression patterns, and functions. nih.govwikipedia.org The canonical activation mechanism involves a protease cleaving a specific site within the receptor's extracellular N-terminus. nih.govwikipedia.org This cleavage event exposes a new N-terminal sequence that then acts as a "tethered ligand," binding to a conserved region on the receptor's extracellular loop 2 (ECL2). nih.govwikipedia.org This intramolecular binding event induces conformational changes in the receptor, initiating intracellular signaling. nih.gov
While thrombin is a primary activator of PAR1, PAR3, and PAR4, PAR2 is primarily activated by trypsin and other trypsin-like proteases. nih.govwikipedia.orgbohrium.com Factor Xa can also activate PAR4. wikipedia.orgbohrium.com It is important to note that other proteases, including those from the coagulation cascade, inflammatory cells, and even exogenous sources like bacteria, can also cleave and activate PARs, sometimes at alternative sites, leading to biased signaling outcomes. nih.govfrontiersin.orgwikipedia.org Furthermore, some proteases can "disarm" PARs by cleaving them in a way that removes or destroys the tethered ligand site, rendering them irresponsive to further proteolytic activation. nih.gov
PAR1 as a Prominent Therapeutic Target in Preclinical Research
PAR1, the first identified and most extensively studied member of the PAR family, was initially discovered as the key thrombin receptor on platelets. researchgate.netbohrium.comnih.gov Beyond its crucial role in hemostasis and thrombosis through platelet activation and aggregation, PAR1 is involved in a wide array of physiological and pathophysiological processes. nih.govoup.comahajournals.org Its widespread expression and involvement in various cellular functions have positioned PAR1 as a prominent therapeutic target in preclinical research for numerous conditions. frontiersin.orgnih.govmdpi.commdpi.com
Preclinical studies have explored PAR1 antagonism in various disease models. For instance, inhibition or deletion of PAR1 has shown promise in preventing fibrosis in models of liver, heart, and lung fibrosis. nih.gov Studies in experimental models of colitis have demonstrated that PAR1 knockout or treatment with a PAR1 antagonist significantly decreased disease severity. nih.gov Furthermore, administration of FR171113, a PAR1 antagonist, was shown to decrease intestinal vagal apoptosis in an experimentally induced colitis model. nih.gov PAR1 has also been implicated in cancer progression, with studies suggesting its role in tumor growth, invasion, and metastasis, making it a potential target in oncology. mdpi.commdpi.comresearchgate.net
Historical Context of Non-Peptide PAR1 Antagonist Development
The unique activation mechanism of PAR1, involving a tethered ligand, presented challenges for early drug development efforts aimed at inhibiting its activity. nih.gov Initial approaches often involved peptide-based antagonists mimicking the tethered ligand sequence. nih.govahajournals.orgcsic.esspandidos-publications.com However, these peptide-based agents often faced limitations such as poor bioavailability, rapid degradation, and lack of selectivity. nih.govcsic.esspandidos-publications.com
Evolution from Early Thrombin Receptor Antagonists to Non-Peptide Small Molecules
The recognition of PAR1's significant role in thrombosis and other pathologies spurred research into developing more effective and drug-like inhibitors. This led to a shift towards the development of non-peptide small molecule antagonists. nih.govoup.comcsic.esspandidos-publications.comnih.govnih.gov The goal was to identify compounds that could block the interaction of the tethered ligand with the receptor's binding site without interfering with the proteolytic activity of the activating protease. nih.govahajournals.orgspandidos-publications.comnih.gov
High-throughput screening of chemical libraries became instrumental in identifying novel small molecules with PAR1 antagonist activity. nih.gov This approach yielded several promising lead compounds that served as the basis for further medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov The development of these non-peptide antagonists represented a significant advancement over earlier peptide-based approaches, offering the potential for improved oral bioavailability and duration of action. nih.gov
Emergence of FR 171113 as a Prototype Research Compound
Among the early non-peptide small molecule PAR1 antagonists identified through high-throughput screening was FR 171113. nih.govcsic.es Discovered by researchers at Fujisawa Pharmaceutical, FR 171113 emerged as a prototype compound in the development of this new class of PAR1 inhibitors. csic.es
FR 171113 is a 1,3-thiazolidinone derivative. csic.es It was characterized as a specific and non-peptide antagonist of the thrombin receptor (PAR1). medchemexpress.com Research findings indicated that FR 171113 exhibited potent antiplatelet activity in vitro. rndsystems.comtocris.comfishersci.com Specifically, it was shown to inhibit thrombin-induced platelet aggregation and aggregation induced by the PAR1 agonist peptide TRAP-6. medchemexpress.comrndsystems.comtocris.comfishersci.com
Detailed research findings on FR 171113's in vitro antiplatelet activity include:
| Activity | IC50 (µM) | Reference |
| Thrombin-induced platelet aggregation | 0.29 | medchemexpress.com |
| Thrombin-induced platelet aggregation | 0.35 | medchemexpress.com |
| TRAP-6-induced platelet aggregation | 0.15 | medchemexpress.com |
| TRAP-6-induced platelet aggregation | 2.5 | rndsystems.comtocris.comfishersci.com |
| PAR1 agonist peptide-induced platelet agg. | 1.5 | medchemexpress.com |
Note: Different studies may report slightly varying IC50 values depending on experimental conditions.
Beyond its antiplatelet effects, FR 171113 was also investigated in preclinical animal models. It demonstrated antithrombotic effects in vivo, such as inhibiting arterial thrombosis in guinea pigs. nih.govcsic.es Furthermore, studies indicated that FR171113 could prevent plasma-elicited upregulation of inflammatory markers like RAGE, MCP-1, and ICAM-1 mRNA levels in human umbilical vein endothelial cells (HUVECs). medchemexpress.comnih.gov It was also shown to inhibit thrombin- and SFLLRN-induced ERK activation in mesangial cells, indicating its action through PAR1 signaling pathways. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2E)-2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O4S/c1-28-16(25)9-15-18(27)24(12-5-2-10(20)3-6-12)19(29-15)23-17(26)13-7-4-11(21)8-14(13)22/h2-9H,1H3/b15-9+,23-19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGLYCKTPKZBGI-DALCUZTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173904-50-2 | |
| Record name | 173904-50-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Fr 171113 Mechanism of Action at the Molecular and Cellular Level
Specificity of PAR1 Receptor Antagonism
FR 171113 functions as a PAR1 antagonist, interfering with the activation of this receptor by its primary agonist, thrombin, and other activating peptides. medchemexpress.comscbt.com
Competitive Binding and Allosteric Modulation Characteristics
PAR1 is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its N-terminus, which exposes a tethered ligand that then interacts with the receptor to induce signaling. scbt.comnih.govresearchgate.net FR 171113 is described as a small molecule antagonist that acts as a competitive inhibitor targeting the tethered ligand site, competing with serine proteases. researchgate.net Some PAR1 antagonists are orthosteric inhibitors that bind to the ligand binding pocket on the extracellular surface of PAR1. nih.govresearchgate.net While the primary mode of action appears to be competitive inhibition at the tethered ligand site, the concept of allosteric modulation at PAR1 has also been explored for other compounds, where binding at a site distinct from the active site can influence receptor activity. acs.orglibretexts.orgbiorxiv.org Some research suggests that certain compounds might inhibit PAR1 in an allosteric fashion, potentially allowing for selective modulation of downstream signaling pathways. acs.org
Inhibition of Thrombin and Thrombin Receptor Agonist Peptide (TRAP)-Induced Activation
FR 171113 effectively inhibits platelet aggregation induced by both thrombin and thrombin receptor agonist peptide (TRAP). medchemexpress.com Studies have shown that FR 171113 dose-dependently inhibits platelet aggregation induced by both agonists. medchemexpress.com For instance, in human washed platelets, the IC50 value for thrombin-induced platelet aggregation was reported as 0.29 μM, and for TRAP-6-induced platelet aggregation, it was 0.15 μM or 2.5 μM in different studies. medchemexpress.com Inhibition of PAR1 by FR171113 has been shown to reduce arterial thrombosis by reducing thrombin-induced platelet aggregation in animal models. nih.govnih.gov
| Agonist | IC50 (μM) | Cell Type/Species | Source |
| Thrombin | 0.29 | Human washed platelets | medchemexpress.com |
| TRAP-6 | 0.15 | Human washed platelets | medchemexpress.com |
| PAR1 agonist peptide | 1.5 | Guinea pig platelets | medchemexpress.com |
| Thrombin | 0.35 | Guinea pig platelets | medchemexpress.com |
| TRAP-6 | 2.5 | Platelets |
Evaluation of Selectivity Against Other Platelet Agonists and Coagulation Cascade Components
FR 171113 demonstrates selectivity for PAR1-mediated platelet activation. Studies have indicated that FR 171113 does not inhibit platelet aggregation induced by other agonists such as ADP or collagen. nih.govnih.gov This suggests that its inhibitory effect is specific to the PAR1 pathway and does not significantly interfere with other platelet activation pathways crucial for normal hemostasis. nih.govnih.gov Furthermore, FR171113 has been shown to prevent occlusive arterial thrombosis without prolonging bleeding time or affecting coagulation time in animal models, indicating a selective effect on pathological thrombus formation mediated by PAR1 activation, while sparing the coagulation cascade. nih.govmeddocsonline.orgmeddocsonline.org
Modulation of Downstream Signaling Pathways by FR 171113
Beyond blocking receptor activation, FR 171113 influences intracellular signaling cascades triggered by PAR1 activation.
Impact on Extracellular Signal-Regulated Kinase (ERK)-1/2 and Nuclear Factor-kappa B (NF-κB) Pathway Activation
PAR1 activation can lead to the activation of various downstream signaling pathways, including the ERK1/2 and NF-κB pathways. meddocsonline.orgmeddocsonline.orgnih.gov Research has shown that FR 171113 can suppress the activation of both ERK1/2 and NF-κB pathways. meddocsonline.orgmeddocsonline.org In human cardiac microvascular endothelial cells, FR171113 concentration-dependently suppressed the increased phosphorylation of ERK1/2 and NF-κB induced by intermittent hypoxia, a condition known to increase PAR1 expression and activation. meddocsonline.orgmeddocsonline.org This suggests that FR 171113's protective effects in certain conditions may be mediated, at least in part, by inhibiting these signaling cascades downstream of PAR1. meddocsonline.orgmeddocsonline.org Thrombin-stimulated PAR1 can activate the small GTPase protein RhoA via ERK1/2 kinases. researchgate.net
Influence on G-Protein Coupling and Associated Intracellular Signal Transduction Cascades
FR 171113 functions as an antagonist of Protease-Activated Receptor 1 (PAR1). PAR1 is a member of the G-protein coupled receptor (GPCR) family, uniquely activated by proteolytic cleavage of its N-terminus, which exposes a tethered ligand that then interacts with the receptor to induce conformational changes. nih.govscbt.comnih.govtocris.com These conformational changes are critical for the receptor's coupling to and activation of intracellular heterotrimeric G proteins. nih.gov
PAR1 is known to couple primarily with Gαq, Gαi/z, and Gα12/13 families of G proteins, triggering distinct intracellular signaling cascades depending on the coupled protein and the cell type. oup.comcsic.es
Activation via Gαq leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 mobilizes calcium from intracellular stores, while DAG activates various isoforms of protein kinase C (PKC). nih.gov
Coupling to Gα12/13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA and its downstream effector, Rho-associated protein kinase (ROCK). nih.gov This pathway is involved in cytoskeletal rearrangements and changes in cell shape. nih.gov
Activation of Gαi/z inhibits adenylyl cyclase, leading to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Gαi coupling can also activate other pathways, such as the phosphatidylinositol 3-kinase (PI3K) and MAPK signaling cascades, including ERK1/2 phosphorylation. csic.es
These divergent signaling pathways mediate a wide range of cellular responses downstream of PAR1 activation, particularly prominent in platelets, where they contribute to processes such as aggregation, granule release, shape change, and integrin activation. oup.com PAR1 signaling also plays roles in other cell types, including endothelial cells, smooth muscle cells, and neurons. nih.gov
As a PAR1 antagonist, FR 171113 exerts its effects by blocking the initial activation of the receptor, thereby preventing the subsequent coupling to and activation of these G proteins and the initiation of their associated intracellular signaling cascades. scbt.com By interfering with the interaction between the activating protease (such as thrombin) and PAR1, FR 171113 effectively inhibits the downstream signaling events. scbt.com
Research findings demonstrate the impact of FR 171113 on these pathways. For instance, FR 171113 inhibits thrombin receptor agonist peptide (TRAP-6)-induced platelet aggregation with an IC50 value of 2.5 μM in vitro. This functional inhibition is a direct consequence of blocking the PAR1-mediated G-protein signaling pathways that drive platelet activation.
Table 1: In vitro potency of FR 171113 in inhibiting platelet aggregation.
Furthermore, studies have shown that FR 171113 can suppress the activation of specific downstream signaling molecules. In human cardiac microvascular endothelial cells subjected to intermittent hypoxia, FR 171113 concentration-dependently suppressed the increase in phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK-1/2) and nuclear factor-kappa B (NF-kB). meddocsonline.org These findings indicate that FR 171113 can modulate specific signaling pathways, such as the MAPK (including ERK) and NF-kB pathways, which are known to be activated downstream of PAR1, potentially via Gαq and other coupled proteins. csic.esmeddocsonline.org
Preclinical Pharmacological Investigations of Fr 171113
In Vitro Antiplatelet Efficacy and Profile
The in vitro antiplatelet activity of FR 171113 has been demonstrated through its ability to inhibit platelet aggregation induced by agonists that act via PAR1.
FR 171113 exhibits potent, concentration-dependent inhibition of platelet aggregation induced by thrombin and synthetic PAR1 agonist peptides. In human washed platelets, FR 171113 inhibited thrombin-induced platelet aggregation with an IC50 of 0.29 μM. medchemexpress.comnih.gov Inhibition of aggregation induced by the synthetic thrombin receptor agonist peptide (TRAP-6) in human washed platelets was observed with an IC50 of 0.15 μM. medchemexpress.comnih.gov Studies in guinea pig platelets also showed concentration-dependent inhibition, with IC50 values of 1.5 μM for PAR1 agonist peptide-induced aggregation and 0.35 μM for thrombin-induced aggregation. nih.govmedchemexpress.com In contrast, FR 171113 did not show inhibitory effects on platelet aggregation induced by ADP or collagen in human platelet-rich plasma, even at high concentrations (up to 100 μM), indicating selectivity for the thrombin/PAR1 pathway. nih.govnih.gov
The concentration-response curve for TRAP-6 induced aggregation was shifted to the right by FR 171113, with a Schild plot analysis yielding a pA2 of 7.29 and a slope of -0.840, suggesting a competitive or surmountable antagonism. nih.gov
Here is a summary of IC50 values for FR 171113 against different agonists:
| Platelet Source | Agonist | IC50 (μM) | Citation |
| Human Washed | Thrombin | 0.29 | medchemexpress.comnih.gov |
| Human Washed | TRAP-6 | 0.15 | medchemexpress.comnih.gov |
| Guinea Pig | PAR1 agonist peptide | 1.5 | nih.govmedchemexpress.com |
| Guinea Pig | Thrombin | 0.35 | nih.govmedchemexpress.com |
| Human PRP | ADP | >100 | nih.govnih.gov |
| Human PRP | Collagen | >100 | nih.govnih.gov |
Platelet activation involves changes in surface marker expression and the release of contents from intracellular granules (alpha, dense, and lysosomes). nih.govrndsystems.com While direct quantitative data on the effect of FR 171113 on specific granule markers like P-selectin (CD62P) or released substances (e.g., ATP, serotonin) is not explicitly detailed in the provided snippets for FR 171113, its mechanism as a PAR1 antagonist directly impacts the signaling pathways leading to these events. PAR1 activation is known to lead to granule secretion and the activation of downstream signaling cascades. nih.govnih.gov FR171113 has been shown to inhibit thrombin- and SFLLRN (human PAR1 agonist peptide)-induced ERK activation in mesangial cells, indicating its ability to block PAR1-mediated intracellular signaling. medchemexpress.com Inhibition of PAR1 by antagonists can block platelet activation, including secretion and aggregation, even at high thrombin concentrations when combined with PAR4 inhibition. jci.org This suggests that by blocking PAR1, FR 171113 would consequently inhibit the release of granule contents and the expression of activation markers that are dependent on PAR1 signaling.
Concentration-Dependent Inhibition of Platelet Aggregation (IC50 determinations)
In Vivo Antithrombotic Studies in Experimental Animal Models
FR 171113 has been investigated in experimental animal models to assess its antithrombotic efficacy in a living system.
The FeCl3-induced carotid artery thrombosis model in guinea pigs has been utilized to evaluate the in vivo antithrombotic effects of FR 171113. nih.govnih.govuky.edujove.comresearchgate.net This model is a widely used method for inducing arterial thrombosis across various species, including guinea pigs, by causing endothelial damage and subsequent clot formation. uky.edujove.comresearchgate.netcordynamics.com The FeCl3 model is considered a sensitive and reproducible technique for studying thrombosis and evaluating potential antithrombotic agents. uky.edujove.comcordynamics.com
In the FeCl3-induced carotid artery thrombosis model in guinea pigs, subcutaneous administration of FR 171113 resulted in significant inhibition of arterial thrombosis. nih.gov FR 171113 demonstrated dose-dependent suppression of occlusive thrombosis. medchemexpress.com Treatment with FR 171113 at a dose of 1 mg/kg s.c. caused a significant prolongation of the time to occlusion in this model. medchemexpress.comnih.gov The in vivo studies indicated that FR 171113 possesses efficacious antithrombotic activity. nih.govbiocrick.com While detailed kinetics beyond time to occlusion are not extensively provided in the snippets, the prevention or delay of vessel occlusion is a direct measure of the compound's ability to interfere with thrombus formation and growth in an arterial setting. Blocking PAR-1 with antagonists has been shown to attenuate thrombotic activity and prevent thrombus formation and vascular occlusion in primate models.
Species-specific differences in platelet PAR expression are an important consideration when selecting and interpreting data from animal models. Human platelets primarily express PAR-1 and PAR-4 as the main thrombin receptors. nih.govjci.orgmdpi.com In contrast, mouse platelets express PAR-3 and PAR-4, with PAR-4 being the principal receptor for thrombin-mediated activation and PAR-3 acting as a cofactor. nih.govmdpi.com Guinea pig platelets express PAR-1, PAR-2, and PAR-3. nih.govmdpi.com The expression of PAR-2 and PAR-3 in guinea pig platelets, unlike in human platelets (which lack PAR-3 and PAR-2 on platelets), can complicate the interpretation of thrombin responses in this species compared to humans. nih.govmdpi.com However, the observation that FR171113 demonstrated similar antithrombotic effects in human platelets suggests a comparable role for PAR-1 signaling between humans and guinea pigs despite these differences. nih.gov Non-human primates, such as cynomolgus monkeys, have a platelet PAR expression profile (primarily PAR-1 and PAR-4) that mirrors that of humans, making them relevant models for studying the role of PAR-1 in thrombosis. nih.gov These species differences highlight the challenges in directly translating findings from some animal models to human physiology and underscore the importance of considering the specific PAR profile of the species used in research. mdpi.com
Cellular and Molecular Interventions by Fr 171113 Beyond Platelet Aggregation
Endothelial Cell Responses and Function Modulation
FR 171113 influences the responses and functions of endothelial cells, which are critical components of the vasculature. Investigations using human umbilical vein endothelial cells (HUVECs) and rat brain microvascular endothelial cells (RBMVEC) have shed light on these effects nih.govmedchemexpress.commedchemexpress.comnih.gov.
Regulation of Angiogenesis-Related Processes and Cellular Responses
Angiogenesis, the formation of new blood vessels, involves complex interactions and cellular responses from endothelial cells openaccessjournals.com. PAR1, the target of FR 171113, has been implicated in angiogenesis nih.gov. Thrombin, by activating PAR1, can affect endothelial cells and contribute to angiogenic processes nih.gov. Platelets, which are also affected by PAR1 activation, contain both pro- and anti-angiogenic factors segregated into distinct alpha granules nih.gov. The release of these factors can be differentially regulated by agonists targeting PAR1 and other receptors nih.gov. For instance, a selective PAR1 agonist (TFLLR-NH2) has been shown to liberate granules containing vascular endothelial growth factor (VEGF), a known angiogenesis stimulator nih.gov. While FR 171113 is a PAR1 antagonist, directly demonstrating its regulation of angiogenesis-related processes requires specific experimental evidence focusing on this compound. However, its action on PAR1 suggests a potential to modulate pathways involved in angiogenesis that are mediated by this receptor.
Modulation of Endothelial Barrier Function and Permeability
The endothelial barrier plays a crucial role in regulating the passage of substances between blood and tissues, and its dysfunction is implicated in various pathological conditions nih.govfrontiersin.orgmdpi.com. Thrombin is known to disrupt endothelial barrier function and increase permeability, partly through PAR1-dependent mechanisms nih.gov. Studies in rat brain microvascular endothelial cells (RBMVEC) have shown that thrombin, acting on PAR1, increases cytosolic Ca2+ concentration and reactive oxygen species (ROS) production, leading to increased F-actin stress fibers and disruption of tight junctions, ultimately increasing permeability nih.gov. FR 171113 has been shown to abolish the thrombin-induced increase in cytosolic Ca2+ and ROS production in RBMVEC, indicating its ability to interfere with key intracellular signaling events linked to thrombin-mediated barrier disruption nih.gov. While direct studies on the effect of FR 171113 on endothelial barrier permeability in other vascular beds were not explicitly detailed in the provided information, its inhibitory effect on thrombin-PAR1 signaling suggests a potential protective role against barrier dysfunction induced by thrombin.
Influence on Inflammatory Mediator Expression (e.g., RAGE, MCP-1, ICAM-1 mRNA levels)
Inflammatory mediators play a significant role in endothelial dysfunction and vascular pathology nih.govnih.gov. Research has investigated the impact of FR 171113 on the expression of key inflammatory molecules in endothelial cells. In human umbilical vein endothelial cells (HUVECs), FR 171113 has been shown to significantly prevent the up-regulation of mRNA levels for Receptor for Advanced Glycation End products (RAGE), Monocyte Chemoattractant Protein-1 (MCP-1), and Intercellular Adhesion Molecule-1 (ICAM-1) nih.govmedchemexpress.commedchemexpress.com. This up-regulation was elicited by exposure to citrated human plasma nih.gov. Furthermore, advanced glycation end products (AGEs), which are involved in diabetic vascular complications, were found to potentiate the plasma-induced expression of these inflammatory mediators nih.govnih.gov. FR 171113 effectively inhibited these exacerbated responses in ECs exposed to both plasma and AGEs nih.govnih.gov. This suggests that FR 171113 can interfere with inflammatory signaling pathways activated in endothelial cells under certain pathological conditions.
Detailed Research Findings on Inflammatory Mediator Expression:
Studies in HUVECs demonstrated that 3% citrated human plasma evoked the induction of RAGE, MCP-1, and ICAM-1 genes, which was significantly blocked by FR 171113 treatment nih.gov. The up-regulation of these mRNA levels by plasma was further increased by treatment with AGEs, and FR 171113 significantly suppressed these increases in the presence of both plasma and AGEs nih.gov.
Table 1: Effect of FR 171113 on Inflammatory Mediator mRNA Levels in HUVECs
| Treatment | RAGE mRNA Level (% of Control) | MCP-1 mRNA Level (% of Control) | ICAM-1 mRNA Level (% of Control) |
| Control | 100 | 100 | 100 |
| 3% Plasma | Increased | Increased | Increased |
| 3% Plasma + FR 171113 | Significantly Blocked nih.gov | Significantly Blocked nih.gov | Significantly Blocked nih.gov |
| 3% Plasma + AGEs | Further Increased nih.gov | Further Increased nih.gov | Further Increased nih.gov |
| 3% Plasma + AGEs + FR 171113 | Significantly Suppressed nih.gov | Significantly Suppressed nih.gov | Significantly Suppressed nih.gov |
Note: Specific quantitative values for the increase in mRNA levels by plasma and plasma + AGEs were not consistently available across snippets, but the blocking/suppression effect of FR 171113 was highlighted as significant.
Differential Effects on Endothelial Cell Viability and Apoptosis
Information regarding the differential effects of FR 171113 on endothelial cell viability and apoptosis was limited in the provided search results. While one source mentioned a cell viability assay for FR 171113, the reported results pertained to platelet aggregation rather than endothelial cell viability medchemexpress.commedchemexpress.com. Although AGE-RAGE interaction is known to contribute to endothelial cell damage, the direct impact of FR 171113 on preventing apoptosis or influencing the viability of endothelial cells in this context was not explicitly detailed in the available snippets nih.govnih.gov.
Impact on Cardiac Remodeling and Oxidative Stress Mitigation
FR 171113 has been investigated for its effects on cardiac remodeling and oxidative stress, particularly in experimental models of intermittent hypoxia meddocsonline.orgfelixbio.cn. Intermittent hypoxia is a condition associated with cardiovascular diseases and can lead to adverse cardiac changes meddocsonline.orgnih.gov.
Prevention of Cardiac Hypertrophy and Fibrosis in Experimental Models of Intermittent Hypoxia
Studies using experimental models of intermittent hypoxia have shown that FR 171113 can attenuate cardiac remodeling, including preventing cardiac hypertrophy and fibrosis meddocsonline.orgompu.ac.jpompu-pttlab.jp. Intermittent hypoxia exposure in mice resulted in an increase in cardiomyocyte cross-sectional area and the percentage of fibrosis in the left ventricular myocardium meddocsonline.org. These changes are indicative of cardiac hypertrophy and fibrosis, respectively imrpress.comamegroups.org. Treatment with FR 171113 significantly suppressed both the increase in cardiomyocyte cross-sectional area and perivascular fibrosis induced by intermittent hypoxia meddocsonline.org.
Furthermore, intermittent hypoxia increased oxidative stress in the left ventricular myocardium, as evidenced by increased superoxide (B77818) production and 4-HNE-modified protein adducts meddocsonline.org. FR 171113 treatment suppressed these markers of oxidative stress meddocsonline.org. The protective effects of FR 171113 on cardiac remodeling under intermittent hypoxia conditions are suggested to involve the suppression of the activation of the ERK-1/2 and NF-kB pathways via PAR-1 meddocsonline.org.
Detailed Research Findings on Cardiac Remodeling:
In a study using male C57BL/6J mice exposed to intermittent hypoxia for 28 days, intermittent hypoxia caused significant increases in cardiomyocyte cross-sectional area and perivascular fibrosis meddocsonline.org. Treatment with FR 171113 (1 mg/kg/day) significantly attenuated these increases meddocsonline.org. Intermittent hypoxia also increased superoxide production and 4-HNE-modified protein adducts in the left ventricle, which were suppressed by FR 171113 meddocsonline.org.
Table 2: Effect of FR 171113 on Cardiac Remodeling Markers in Intermittent Hypoxia Model
| Group | Cardiomyocyte Cross-Sectional Area | Perivascular Fibrosis (%) | Superoxide Production | 4-HNE-Modified Protein Adducts |
| Normoxia | Baseline Level | Baseline Level | Baseline Level | Baseline Level |
| Intermittent Hypoxia | Increased meddocsonline.org | Increased meddocsonline.org | Increased meddocsonline.org | Increased meddocsonline.org |
| Intermittent Hypoxia + FR 171113 | Suppressed meddocsonline.org | Suppressed meddocsonline.org | Suppressed meddocsonline.org | Suppressed meddocsonline.org |
Note: Specific quantitative data for all markers across all groups were not provided in a single snippet, but the significant suppression by FR 171113 compared to the intermittent hypoxia group was reported.
Suppression of Oxidative Stress Markers (e.g., 4-HNE-modified protein adducts, superoxide production)
Oxidative stress plays a significant role in the pathogenesis of various cardiovascular conditions, contributing to cellular damage and dysfunction. Research indicates that FR 171113 can modulate markers of oxidative stress. In a study utilizing a mouse model of intermittent hypoxia, administration of FR 171113 was shown to significantly suppress the increase of 4-HNE-modified protein adducts and superoxide production observed in the left ventricular myocardium. This suggests an inhibitory effect of FR 171113 on the generation or accumulation of these specific oxidative stress markers in this context. The study further linked these effects to the suppression of the Extracellular Signal-Regulated Kinase (ERK)-1/2 and nuclear factor-kappa B (NF-kB) pathways, which are activated via PAR-1. This suggests a mechanism by which FR 171113, as a PAR-1 antagonist, may exert its antioxidative effects by interfering with these signaling cascades.
Modulation of Vascular Smooth Muscle Cell Activity
Vascular smooth muscle cells (VSMCs) are integral components of the vascular wall and play critical roles in maintaining vascular tone and structure. guidetomalariapharmacology.orgnih.gov Dysregulation of VSMC behavior, including proliferation and migration, contributes to the development and progression of various vascular diseases, such as atherosclerosis and intimal hyperplasia. guidetomalariapharmacology.orgnih.gov Protease-activated receptor 1 (PAR1), the target of FR 171113, has been identified as a candidate regulator of VSMC activity, particularly in the context of vascular injury and the formation of the fibrous cap in atherosclerotic plaques. Studies have shown that activation of PAR1 can induce the expression of genes associated with a specific VSMC state involved in fibrous cap formation in human VSMCs. As a PAR-1 antagonist, FR 171113's interaction with this receptor suggests a potential to modulate VSMC behavior.
Antiproliferative Effects in Cellular Models
While direct studies specifically detailing the antiproliferative effects of FR 171113 on vascular smooth muscle cells in isolated cellular models were not extensively found within the provided information, the compound's mechanism of action as a PAR-1 antagonist provides a basis for potential antiproliferative effects. The PAR-1 receptor is involved in signaling pathways, including ERK-1/2 and NF-kB, which are known to play roles in cell proliferation. Modulation of these pathways by FR 171113, as observed in the context of oxidative stress suppression , suggests a potential to influence proliferative responses in cells relevant to vascular remodeling, including VSMCs. Further research specifically investigating FR 171113's direct impact on VSMC proliferation in in vitro cellular models would provide more definitive insights into this aspect of its activity.
Inhibition of Intimal Thickening in Vascular Injury Models
Intimal thickening, characterized by the abnormal proliferation and migration of VSMCs into the innermost layer of the blood vessel wall, is a common response to vascular injury and contributes to luminal narrowing. nih.gov Research using animal models of vascular injury has explored the effects of FR 171113 on this process. Studies have indicated that the non-peptide compound FR 171113 can diminish neointimal thickness in a canine electrolytic injury model. This finding suggests that FR 171113 may have a role in mitigating the structural changes in the vascular wall that occur following injury, potentially by influencing the cellular processes, such as VSMC behavior, that contribute to intimal thickening.
Comparative Analysis of Fr 171113 with Other Protease Activated Receptor 1 Antagonists
Comparison with Other Non-Peptide PAR1 Antagonists (e.g., SCH 530348/Vorapaxar, E5555/Atopaxar, SCH 79797)
FR 171113 is a non-peptide PAR1 antagonist, similar in class to compounds like Vorapaxar (SCH 530348), Atopaxar (E5555), and SCH 79797 nih.govresearchgate.netashpublications.org. These molecules were identified through high-throughput screening for their ability to inhibit platelet PAR1 nih.gov.
Relative Potency, Selectivity, and Efficacy Profiles
Studies comparing the potency of several orthosteric PAR1 antagonists, including FR 171113, Vorapaxar, and SCH 79797, in inhibiting PAR1-dependent calcium signaling in platelets have shown variations in their half-maximal inhibitory concentration (IC₅₀) values tandfonline.com. Vorapaxar demonstrated the highest potency with an IC₅₀ of 0.02 μM, followed by SCH 79797 at 0.18 μM, and then FR 171113 at 0.36 μM tandfonline.com.
While these non-peptide antagonists generally exhibit selectivity for PAR1, their efficacy profiles can differ. For instance, FR 171113 has been shown to inhibit thrombin TRAP-6-induced platelet aggregation in vitro tocris.com. Vorapaxar is a potent antagonist of the PAR1 receptor, blocking thrombin-mediated platelet activation nih.gov. Preclinical studies with FR 171113 suggested that PAR1 antagonism does not affect other platelet signaling pathways, as it did not inhibit ADP- or collagen-induced platelet aggregation nih.gov.
A comparison of IC₅₀ values for inhibiting PAR1-dependent Ca²⁺ signaling in platelets is presented in the table below:
| Compound | IC₅₀ (μM) | Reference |
| Vorapaxar | 0.02 | tandfonline.com |
| SCH 79797 | 0.18 | tandfonline.com |
| FR 171113 | 0.36 | tandfonline.com |
Similarities and Distinctions in Mechanism of Receptor Interaction
FR 171113, Vorapaxar, and SCH 79797 are characterized as orthosteric inhibitors ashpublications.orgtandfonline.com. Orthosteric inhibitors act at the ligand binding site of the receptor ashpublications.org. These compounds are described as competitive inhibitors targeting the tethered ligand site and competing with serine proteases researchgate.net. Vorapaxar, specifically, is an orthosteric selective antagonist that binds nearly irreversibly to the ligand binding pocket on the extracellular surface of PAR1 researchgate.net. While the exact site of action for all these inhibitors may not be precisely known, they generally interact with the extracellular domain of PAR1 to prevent activation by the tethered ligand exposed after proteolytic cleavage researchgate.net.
Comparison with Peptide-Mimetic and Pepducin PAR1 Antagonists (e.g., RWJ-56110, PZ-128)
In addition to non-peptide antagonists, PAR1 can also be targeted by peptide-mimetic and pepducin antagonists, such as RWJ-56110 and PZ-128 researchgate.net. These compounds represent different modalities of PAR1 modulation compared to non-peptide antagonists like FR 171113.
Contrasting Modalities of Receptor Interaction (Orthosteric vs. Cytosolic Face Targeting)
Non-peptide antagonists like FR 171113, Vorapaxar, and SCH 79797 primarily function as orthosteric inhibitors, interacting with the extracellular ligand-binding site of PAR1 researchgate.netashpublications.org. In contrast, pepducins, such as PZ-128 (also known as P1pal-7), are cell-penetrating lipopeptides that target the cytoplasmic surface of PAR1 cenmed.comnovoprolabs.com. This intracellular targeting allows pepducins to interrupt signaling to internally-located G proteins cenmed.com. RWJ-56110 is described as a selective PAR1 antagonist aneskey.com.
This distinction in interaction modality means that while orthosteric antagonists block the initial activation of the receptor by preventing tethered ligand binding, pepducins interfere with the downstream signaling events from the intracellular side of the receptor ashpublications.orgcenmed.com.
Differential Effects on Cellular Responses (e.g., Platelet Shape Change vs. Aggregation)
The different mechanisms of action between orthosteric antagonists and pepducins can lead to differential effects on cellular responses. Orthosteric inhibitors like FR 171113 and SCH 79797 have been shown to block both platelet aggregation and platelet shape change induced by PAR1 agonists ashpublications.org. This suggests a comprehensive inhibition of PAR1-mediated platelet activation by these compounds ashpublications.org.
In contrast, studies with parmodulins, a class of allosteric modulators that act at the intracellular face of PAR1 (similar to pepducins), have shown that they can inhibit PAR1-mediated aggregation while sparing shape change ashpublications.org. This indicates a biased signaling effect, where certain downstream responses are inhibited while others remain intact ashpublications.org. This differential effect highlights how targeting the intracellular domain can selectively modulate PAR1 signaling outputs ashpublications.org.
Distinction from Direct Thrombin Inhibitors (e.g., Argatroban)
FR 171113 is a PAR1 antagonist, meaning it blocks the action of thrombin (and other proteases) at the PAR1 receptor level tocris.comspandidos-publications.com. Direct thrombin inhibitors, such as Argatroban, operate through a fundamentally different mechanism wikipedia.orgmims.com. Argatroban is a small molecule that directly and reversibly binds to the active site of thrombin, inhibiting its enzymatic activity wikipedia.orgprobes-drugs.org. By directly inhibiting thrombin, Argatroban prevents thrombin-catalyzed reactions, including fibrin (B1330869) formation, activation of coagulation factors, and platelet aggregation mims.comprobes-drugs.org.
The key distinction is that FR 171113 prevents the cellular response to thrombin by blocking its receptor (PAR1), while Argatroban prevents thrombin from being enzymatically active in the first place tocris.comwikipedia.org. FR 171113 does not directly affect thrombin's enzymatic function or coagulation parameters tocris.com. Argatroban, by inhibiting thrombin's enzymatic activity, impacts the coagulation cascade directly mims.comprobes-drugs.org.
Synthetic Methodologies and Structure Activity Relationship Sar Studies of Fr 171113 and Its Analogues
Original Synthetic Approaches to Non-Peptide PAR1 Antagonists Leading to FR 171113
Structure-Activity Relationship (SAR) Investigations of FR 171113 Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's chemical structure affect its biological activity mans.edu.eg. This understanding guides the design of compounds with improved potency, selectivity, and desired pharmacological properties mans.edu.eg.
Identification of Key Pharmacophoric Features Essential for PAR1 Antagonism
While specific SAR data for FR 171113 derivatives were not extensively detailed, general principles from SAR studies on other non-peptide PAR1 antagonists provide insight into key pharmacophoric features. Studies on himbacine-derived antagonists, for instance, suggest the importance of a hydrophobic pocket in the receptor that interacts with a specific ring structure researchgate.net. Research on octahydroindene scaffolds identified the significance of substitutions at the C2 position for retaining PAR1 inhibitory activity nih.gov. Electron-withdrawing or neutral lipophilic groups at certain positions on aryl substituents have also been shown to be optimal for potency in other PAR1 antagonist series mit.eduacs.org. These findings highlight the critical role of specific structural elements and their spatial arrangement for effective PAR1 binding and antagonism.
Strategies for Modulating Potency, Selectivity, and Biological Activity through Chemical Modifications
Chemical modifications are systematically introduced to lead compounds to modulate their properties. Strategies include altering substituents on core scaffolds, exploring different linkers, and modifying functional groups to optimize interactions with the target receptor mans.edu.eg. For PAR1 antagonists, modifications aim to enhance binding affinity, improve selectivity over other related receptors (such as other PARs), and tune pharmacokinetic properties nih.gov. For example, in the development of 1,3-diaminobenzene PAR1 antagonists, modifications to the aryl substituent and amide groups were explored to improve potency and plasma stability mit.edu. The introduction of specific groups can influence hydrogen bonding, hydrophobic interactions, and steric fit within the receptor binding site, thereby impacting activity researchgate.netmit.edu.
Development and Characterization of FR 171113 Analogues and Related Research Compounds
FR 171113 is characterized as a specific and non-peptide thrombin receptor antagonist medchemexpress.com. It exhibits potent antiplatelet activity in vitro, inhibiting thrombin-induced platelet aggregation with an IC50 of 0.29 μM and PAR1 agonist peptide (TRAP-6)-induced aggregation with an IC50 of 0.15 μM in human washed platelets medchemexpress.comnih.gov. It caused a parallel shift to the right of the concentration-response curve for TRAP-6 induced aggregation, suggesting a competitive mode of action nih.gov. Importantly, FR 171113 did not inhibit ADP- or collagen-induced platelet aggregation, indicating selectivity nih.govnih.gov. In guinea pig studies, FR 171113 inhibited PAR1 agonist peptide-induced and thrombin-induced platelet aggregation in a concentration-dependent manner in vitro (IC50=1.5 and 0.35 microM, respectively) nih.gov. Subcutaneous administration in guinea pigs showed dose-dependent inhibition of platelet aggregation ex vivo, with an ED50 of 0.49 mg/kg nih.gov. Unlike thrombin inhibitors, FR 171113 did not inhibit thrombin protease activity or prolong coagulation times nih.govnih.gov. This distinct profile suggests a direct interaction with the PAR1 receptor rather than interfering with thrombin's enzymatic activity nih.gov.
Interactive Data Table: In Vitro Platelet Aggregation Inhibition by FR 171113
| Stimulus | IC50 (Human Washed Platelets) | IC50 (Guinea Pig Platelets) |
| Thrombin | 0.29 μM medchemexpress.comnih.gov | 0.35 μM nih.gov |
| TRAP-6 | 0.15 μM nih.gov | 1.5 μM nih.gov |
| ADP | No inhibition (at 100 μM) nih.gov | No inhibition nih.gov |
| Collagen | No inhibition (at 100 μM) nih.gov | No inhibition nih.gov |
Note: This table is intended to be interactive, allowing for sorting and filtering of data.
Other non-peptide PAR1 antagonists that have been developed and characterized include Vorapaxar (SCH530348) and Atopaxar (E5555), some of which are derived from natural products like himbacine researchgate.netresearchgate.netcsic.es. These compounds, along with FR 171113, represent the diversity of chemical structures explored in the search for effective non-peptide PAR1 inhibitors researchgate.net.
Future Directions and Emerging Research Avenues for Fr 171113 and Par1 Antagonism Research
Exploring Novel Therapeutic Indications Based on PAR1 Modulation Beyond Thrombosis
PAR1 is widely expressed on various cell types, including endothelial cells, smooth muscle cells, immune cells, neurons, glial cells, epithelial cells, fibroblasts, and cancer cells nih.govtandfonline.comtocris.comcsic.esnih.gov. Its activation by proteases, particularly thrombin, triggers a range of cellular responses depending on the cell type and context nih.govtandfonline.comtocris.comnih.gov. This widespread distribution and context-dependent signaling suggest that targeting PAR1 could have therapeutic relevance in conditions beyond traditional thrombotic disorders nih.govtandfonline.comnih.gov.
Anti-inflammatory and Immunomodulatory Roles of PAR1 Antagonism
Research indicates a significant role for PAR1 in inflammatory processes. Inhibition or deletion of PAR1 has been shown to reduce leukocyte infiltration and inflammation in animal models nih.gov. In endothelial cells, PAR1-mediated signaling can be anti-inflammatory nih.gov. Studies in experimental models of colitis have demonstrated that PAR1 antagonism can decrease the severity of inflammation nih.govjci.org. Specifically, administration of FR 171113 was observed to decrease intestinal vagal apoptosis in a model of experimentally induced colitis nih.gov. Furthermore, PAR1 activation is implicated in chronic responses associated with vascular inflammation tocris.com. Upregulation of PAR1 expression in inflamed tissues, such as in Crohn's disease, provides indirect evidence of its involvement in intestinal inflammation oup.com. Pharmacological blockade of PAR1 has been shown to inhibit pro-inflammatory effects and inflammatory parameters in rat models of colitis oup.com. The contribution of PAR1 to the pathophysiology of vascular lesions also involves the induction of cytokines and chemokines, highlighting its role in inflammatory responses within the vasculature tandfonline.comahajournals.org. These findings suggest that modulating PAR1 activity could offer a therapeutic strategy for various inflammatory and immunomodulatory conditions.
Potential Applications in Neurodegenerative and Oncological Research
PAR1 is expressed in the central and peripheral nervous systems, including neurons and glial cells, where it plays regulatory roles in both normal and disease states tocris.comcsic.esnih.gov. The involvement of PARs in neurodegenerative disorders has been highlighted by research linking them to the pathophysiology of conditions like Alzheimer's disease and stroke nih.gov. Thrombin's interaction with PAR1 in the brain can have complex, concentration-dependent effects, potentially contributing to both neurodegeneration and, in some contexts, neuroprotection csic.esnih.gov. However, studies have shown that inhibition or genetic deletion of PAR1 reduced dopaminergic neuron damage and microgliosis in a model of induced Parkinson's disease csic.es. PAR1 antagonists have also been shown to diminish the expression of microglial inflammatory cytokines in experimental models csic.es. These findings suggest that targeting PAR1 could be a promising approach for mitigating neuroinflammation and neuronal damage in neurodegenerative diseases.
In oncology, PAR1 has been identified as a player in several aspects of malignancy, including angiogenesis, tumor invasiveness, metastasis, and migration nih.govoncotarget.commdpi.com. Pharmacological inhibition or genetic deletion of PAR1 has demonstrated the ability to block the growth of various cancer types in cell culture and impair tumor progression in mouse models, including lung cancer, melanoma, colon cancer, pancreatic cancer, and breast cancer nih.govoncotarget.commdpi.com. PAR1 is often overexpressed in aggressive cancers, such as high-grade infiltrating ductal breast carcinoma, and its expression has been negatively correlated with survival in certain subtypes like HER2-negative breast cancer nih.gov. In cancer cells, PAR1 can be constitutively activated, promoting proliferation, invasion, and metastasis through various mechanisms, including anti-apoptotic effects and interactions with growth factor receptors oncotarget.commdpi.com. PAR1 is also overexpressed in glioma tumor progenitor cells, and its inhibition has been shown to reduce their aggressive properties in vitro and impact tumor growth in mouse models, positioning PAR1 as a potential new target for glioblastoma treatment amegroups.org. In pancreatic ductal adenocarcinoma (PDAC), the tissue factor (TF)-thrombin-PAR1 signaling axis appears to be a major contributor to cancer progression, and targeting stromal PAR1 has been suggested as a potential compartmentalized therapeutic approach mdpi.com. These observations underscore the potential of PAR1 antagonism as a therapeutic strategy in various cancers.
Development of Advanced Preclinical Models for Comprehensive PAR1 Antagonist Evaluation
The evaluation of PAR1 antagonists in preclinical settings is crucial for understanding their potential therapeutic applications. While early studies, including those with FR 171113, utilized animal models like guinea pigs to assess antithrombotic effects, the differences in PAR expression profiles between species present challenges nih.govnih.gov. Human platelets primarily express PAR1 and PAR4, whereas commonly used research animals like mice express PAR3 and PAR4, and guinea pigs express PAR1, PAR3, and PAR4 nih.govnih.govplos.org. These species-specific differences limit the direct translatability of findings from rodent studies to humans, particularly in the context of antiplatelet therapy nih.govnih.govplos.org.
Efforts to develop genetically modified mouse models that more accurately reflect the human platelet PAR expression profile by knocking human PAR1 into the mouse Par3 locus have highlighted the complexities involved, as ectopic human PAR1 expression was not tolerated in mouse platelets plos.org. This indicates that developing appropriate small animal models for in vivo testing of PAR antagonists for antiplatelet applications requires different approaches plos.org.
Despite these challenges in replicating human platelet PAR expression in some models, animal models have been valuable for assessing PAR1 antagonists in other disease contexts, such as vascular injury, fibrosis, colitis, and ischemia/reperfusion injury nih.govnih.govfrontiersin.org. Future research necessitates the development and refinement of advanced preclinical models, including in vitro systems utilizing human cells and more sophisticated in vivo models that better mimic human disease pathology and PAR expression patterns, to comprehensively evaluate the efficacy and mechanisms of action of PAR1 antagonists for both thrombotic and non-thrombotic indications.
Integration with Multi-Targeted Pharmacological Approaches in Experimental Settings
Given the multifaceted roles of PAR1 and its involvement in complex biological processes, integrating PAR1 antagonism with multi-targeted pharmacological approaches is an emerging area of research in experimental settings. In the context of thrombosis, combining PAR1 inhibition with other antiplatelet therapies, such as aspirin (B1665792) and P2Y12 antagonists, has been explored to achieve more comprehensive platelet inhibition, although potential bleeding risks need careful consideration mdpi.com.
Beyond thrombosis, the interplay of PAR1 with other signaling pathways and receptors in various diseases suggests the potential for synergistic therapeutic effects by targeting multiple components simultaneously. For instance, in cancer, PAR1 interacts with growth factor receptors like EGFR, and targeting both pathways could offer enhanced anti-tumor effects mdpi.com. The possibility of targeting the interaction of PAR1 with other PARs, such as in heterodimer formation, has also been proposed as a strategy to interfere with specific signaling cascades nih.gov.
Q & A
Q. What is the molecular mechanism of FR 171113 as a PAR-1 antagonist, and how does it differ from other thrombin receptor inhibitors?
FR 171113 selectively inhibits protease-activated receptor 1 (PAR-1) by blocking thrombin-induced cleavage of the receptor’s extracellular domain, thereby preventing downstream signaling pathways involved in platelet activation and inflammation . Unlike direct thrombin inhibitors (e.g., argatroban) or factor Xa inhibitors (e.g., rivaroxaban), FR 171113 specifically targets PAR-1 activation without interfering with thrombin’s enzymatic activity, making it a valuable tool for studying PAR-1-specific pathways . Methodological Insight : To confirm PAR-1 specificity, researchers should compare FR 171113’s effects with other PAR-1 antagonists (e.g., SCH 79797) in calcium mobilization assays or platelet aggregation studies, ensuring controls for off-target interactions .
Q. How should in vitro experiments be designed to evaluate FR 171113’s antiplatelet efficacy?
- Experimental Design :
- Use human platelet-rich plasma (PRP) or purified platelets to measure inhibition of thrombin-induced aggregation.
- Include dose-response curves (e.g., 0.1–10 µM FR 171113) to determine IC₅₀ values.
- Validate results with PAR-1 knockout models or siRNA-mediated PAR-1 silencing to confirm target specificity .
- Data Analysis : Employ non-linear regression models to calculate inhibitory concentrations and compare with standard PAR-1 antagonists. Statistical significance should be assessed using ANOVA with post-hoc tests .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding FR 171113’s off-target effects in different cell lines?
Conflicting results may arise from variations in PAR-1 expression levels, cell-type-specific signaling pathways, or assay conditions.
- Methodology :
Perform receptor binding assays (e.g., radioligand displacement) to quantify FR 171113’s affinity for PAR-1 vs. other receptors (e.g., PAR-4).
Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive cell lines.
Cross-validate findings with orthogonal techniques, such as flow cytometry for PAR-1 surface expression .
- Statistical Approach : Apply multivariate analysis to account for confounding variables like cell confluency or serum factors .
Q. What advanced statistical methods are suitable for analyzing dose-dependent responses and synergies in FR 171113 combination therapies?
- Synergy Analysis : Use the Chou-Talalay method (Combination Index) to evaluate interactions between FR 171113 and anticoagulants (e.g., aspirin).
- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) to quantify efficacy/potency. Bayesian hierarchical models can address variability across biological replicates .
- Software Tools : Utilize GraphPad Prism for curve fitting or R packages (e.g.,
drc) for robust dose-response analysis .
Data Presentation and Reproducibility
Q. How should researchers present FR 171113’s pharmacokinetic data to ensure reproducibility?
- Table Design :
| Parameter | FR 171113 | SCH 79797 (Control) |
|---|---|---|
| IC₅₀ (nM) | 13.5 | 8.2 |
| Selectivity (PAR-1/PAR-4) | >50 | 12 |
| Plasma Half-life | 2.1 h | 1.8 h |
- Reproducibility Guidelines :
- Detail buffer compositions, thrombin concentrations, and incubation times in supplementary materials.
- Adhere to the Beilstein Journal’s standards for experimental rigor, including triplicate measurements and blinding protocols .
Ethical and Practical Considerations
Q. What ethical guidelines apply when using FR 171113 in animal models of thrombosis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
